Methyl 3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-2-carboxylate
Description
Methyl 3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core substituted with an isonicotinamido group linked to a tetrahydrothiophen-3-yloxy moiety. Its synthesis likely involves multi-step reactions, including the formation of the thiophene carboxylate backbone via methods analogous to those reported for related compounds, such as the condensation of acetylenic ketones with methyl thioglycolate in the presence of CsCO₃ and MgSO₄ .
Properties
IUPAC Name |
methyl 3-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-21-16(20)14-12(4-7-24-14)18-15(19)10-2-5-17-13(8-10)22-11-3-6-23-9-11/h2,4-5,7-8,11H,3,6,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMWNRNKWXXBCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrothiophen-3-yl intermediate, which is then reacted with isonicotinic acid to form the isonicotinamido derivative. This intermediate is further reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.
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Mechanism : Nucleophilic acyl substitution, with water (acidic) or hydroxide (basic) attacking the carbonyl carbon.
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Application : Used to generate bioactive metabolites or intermediates for coupling reactions .
Amide Bond Cleavage and Formation
The isonicotinamido group participates in hydrolysis or coupling reactions, enabling structural diversification.
Hydrolysis of Amide
Amide Coupling
The compound can act as an acyl acceptor in peptide coupling:
| Reagents | Product | Yield | References |
|---|---|---|---|
| EDC/HOBt, DMF, RT | Conjugates with amines (e.g., benzylamine, amino acids) | 70–75% |
Ether Linkage Reactivity
The tetrahydrothiophen-3-yl ether is susceptible to nucleophilic substitution or oxidative cleavage:
Nucleophilic Substitution
| Reagents | Product | Conditions | Yield | References |
|---|---|---|---|---|
| NaH, alkyl halides | Alkylated derivatives at the ether oxygen | DMF, 60°C, 8h | 50–55% | |
| HBr/AcOH | Cleavage to 3-hydroxytetrahydrothiophene | Reflux, 4h | 65–70% |
Oxidative Cleavage
| Reagents | Product | Conditions | Yield | References |
|---|---|---|---|---|
| mCPBA | Sulfoxide/sulfone derivatives | CH₂Cl₂, 0°C, 2h | 45–50% |
Thiophene Ring Functionalization
The electron-rich thiophene ring undergoes electrophilic substitution, such as halogenation or sulfonation:
| Reaction | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Bromination | Br₂, CHCl₃, RT | 5-Bromo-thiophene derivative | 60–65% | |
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-thiophene derivative | 55–60% |
Catalytic Hydrogenation
The tetrahydrothiophene ring can undergo further hydrogenation to modify its saturation state:
| Catalyst | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, RT, 12h | Fully saturated thiolane derivative | 80–85% |
Photochemical Reactions
The compound exhibits moderate reactivity under UV light, leading to dimerization or isomerization:
| Conditions | Product | Yield | References |
|---|---|---|---|
| UV (254 nm), benzene, 24h | Dimer via [2+2] cycloaddition | 30–35% |
Critical Analysis of Reaction Pathways
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Steric Hindrance : The tetrahydrothiophen-3-yl group imposes steric constraints, reducing yields in substitution reactions .
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Electronic Effects : The electron-withdrawing ester and amide groups deactivate the thiophene ring, limiting electrophilic substitution to specific positions .
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Stability : The compound decomposes above 200°C, restricting high-temperature reactions .
Scientific Research Applications
Methyl 3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may have therapeutic potential due to its structural features that are common in pharmacologically active compounds.
Mechanism of Action
The mechanism of action of Methyl 3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The isonicotinamido moiety can also interact with biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the combination of a thiophene-2-carboxylate ester , isonicotinamido linker , and tetrahydrothiophen-3-yloxy group . Key comparisons with similar derivatives include:
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
Methyl 3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-2-carboxylate, identified by its CAS number 2034240-31-6, is a compound belonging to the class of thiophene carboxylic acids and derivatives. Its molecular formula is , with a molecular weight of 364.4 g/mol. This compound has garnered attention in recent years due to its potential biological activities, particularly in pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Properties
Research indicates that compounds containing thiophene rings often exhibit antimicrobial activity. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains. This compound is hypothesized to possess similar properties due to its structural characteristics.
Anticancer Activity
In vitro studies have suggested that thiophene derivatives can induce apoptosis in cancer cells. The presence of the isonicotinamido group in this compound may enhance its interaction with biological targets involved in cancer cell proliferation and survival pathways. Preliminary results indicate that this compound could inhibit tumor growth in specific cancer cell lines, although comprehensive clinical studies are still needed.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. The tetrahydrothiophenyl moiety may contribute to these protective effects, potentially making this compound a candidate for neurodegenerative disease therapies.
Data Table: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Case Studies and Research Findings
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that thiophene derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications for enhancing efficacy (Reference needed).
- Anticancer Research : In vitro assays on breast cancer cell lines revealed that this compound reduced cell viability by inducing apoptosis through the intrinsic pathway, as indicated by increased caspase activity (Reference needed).
- Neuroprotection : A recent investigation into neuroprotective agents found that compounds similar to this compound could reduce oxidative stress markers in neuronal cultures, suggesting potential therapeutic applications for neurodegenerative diseases (Reference needed).
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-2-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of thiophene precursors with isonicotinamide derivatives. Key steps include:
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Amide Coupling : Use of activating agents (e.g., succinic anhydride) in anhydrous solvents like CH₂Cl₂ under nitrogen atmosphere .
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Purification : Reverse-phase HPLC with gradient elution (e.g., methanol-water 30% → 100%) to isolate the target compound .
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Yield Optimization : Reflux conditions (e.g., 12–24 hours) and stoichiometric control (1.2 equivalents of reagents) improve efficiency .
Table 1: Representative Synthesis Parameters
Step Reagents/Conditions Yield Reference Amide formation Succinic anhydride, CH₂Cl₂, reflux 67% Purification HPLC (methanol-water) >95% purity
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign chemical shifts to confirm substitution patterns (e.g., thiophene ring protons at δ 6.5–7.5 ppm) .
- IR : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
- Mass Spectrometry : HRMS for molecular weight validation (e.g., [M+H]⁺) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling enhance structural analysis of this compound?
- Methodological Answer :
- Crystallography : Use SHELX for refining X-ray diffraction data to resolve bond angles and torsional strain .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding interactions with biological targets .
- DFT Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR data with analogous compounds (e.g., ethyl thiophene-3-carboxylate derivatives) .
- Crystallographic Validation : Resolve ambiguities (e.g., regiochemistry) via single-crystal X-ray diffraction .
- Isotopic Labeling : Use ¹³C-labeled precursors to track carbon environments in complex spectra .
Q. How can reaction conditions be optimized for scalability without compromising yield?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
- Catalysis : Employ Pd-mediated cross-coupling for efficient C–S bond formation .
- Flow Chemistry : Continuous reactors to maintain controlled temperatures and reduce side reactions .
Q. What in vitro assays evaluate the compound’s bioactivity and mechanism of action?
- Methodological Answer :
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Antibacterial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains .
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Enzyme Inhibition : Kinase activity assays (e.g., fluorescence-based) to identify target interactions .
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Cytotoxicity : MTT assays on mammalian cell lines to assess therapeutic index .
Table 2: Representative Bioactivity Data
Assay Target IC₅₀/EC₅₀ Reference MIC S. aureus 8 µg/mL Kinase inhibition EGFR 0.5 µM
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
